molecular formula C9H14I3NO B12593684 2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 878812-23-8

2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B12593684
CAS No.: 878812-23-8
M. Wt: 532.93 g/mol
InChI Key: MSRNDQKMOYPDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by the presence of multiple iodine atoms and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common method includes the iodination of a precursor compound, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of iodine and a suitable solvent, such as acetonitrile, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation may produce iodinated oxazole derivatives .

Scientific Research Applications

2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt biological pathways or catalyze chemical reactions, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diiodo-2-(iodomethyl)-propane: Shares a similar iodinated structure but lacks the oxazole ring.

    1-Iodo-2,2-dimethylpropane: Another iodinated compound with a simpler structure.

Uniqueness

2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both multiple iodine atoms and an oxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

878812-23-8

Molecular Formula

C9H14I3NO

Molecular Weight

532.93 g/mol

IUPAC Name

2-[1,3-diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C9H14I3NO/c1-8(2)6-14-7(13-8)9(3-10,4-11)5-12/h3-6H2,1-2H3

InChI Key

MSRNDQKMOYPDFP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C(CI)(CI)CI)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.